Product packaging for Cholate(Cat. No.:CAS No. 298-43-1)

Cholate

Cat. No.: B10762976
CAS No.: 298-43-1
M. Wt: 407.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Cholate is a primary bile acid salt and a critical biological detergent extensively utilized in biochemical and biophysical research. Its primary research value lies in its ability to solubilize membrane proteins and lipids, making it an indispensable tool for studying integral membrane proteins, such as receptors, transporters, and channels. The mechanism of action is based on its amphipathic structure; the hydrophobic steroid backbone interacts with lipid bilayers and protein hydrophobic domains, while the hydrophilic face, with its carboxylate group, interfaces with the aqueous environment. This action disrupts the lipid membrane, forming soluble micelles that encapsulate the protein, thereby maintaining its native conformation for downstream analysis. Key applications include the isolation and purification of membrane protein complexes, the formation of mixed micelles for functional assays, and its use as a cholesterol-solubilizing agent in the study of lipid rafts. Furthermore, sodium this compound is employed in cell lysis protocols and as a chaotropic agent to prevent protein aggregation during refolding processes. Its defined Critical Micelle Concentration (CMC) and micellar properties are also fundamental in model membrane systems, such as in the preparation of liposomes and biomimetic vesicles, providing researchers with a well-characterized tool for probing membrane dynamics and function. This product is offered in high-purity form to ensure reproducible and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39O5- B10762976 Cholate CAS No. 298-43-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

298-43-1

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Cholate Biosynthesis and Elaborated Metabolic Pathways

De Novo Cholate (B1235396) Synthesis Pathways

The liver is the primary site for the synthesis of primary bile acids, namely cholic acid (CA) and chenodeoxycholic acid (CDCA). These are synthesized in roughly equal amounts in humans via distinct but interconnected pathways. frontiersin.orgimrpress.com

Classical (Neutral) Pathway of this compound Biosynthesis

The classical pathway is considered the major route for bile acid synthesis, accounting for approximately 90% of the total production in humans. frontiersin.orgnih.gov This pathway is initiated in the endoplasmic reticulum with the hydroxylation of cholesterol at the C7 position. themedicalbiochemistrypage.org The synthesis proceeds through a series of modifications to the sterol ring before the side chain is oxidatively cleaved. frontiersin.orgnih.gov Cholic acid is a primary end product of this pathway. frontiersin.orgimrpress.com

Alternative (Acidic) Pathway of this compound Biosynthesis

The alternative pathway, also referred to as the acidic or 26-oxygenated pathway, plays a less dominant role in total bile acid synthesis compared to the classical pathway, though some studies suggest it can account for a significant portion, potentially up to 50%. imrpress.com This pathway is initiated by the hydroxylation of cholesterol at the C27 position, primarily by mitochondrial sterol 27-hydroxylase (CYP27A1). frontiersin.orgimrpress.com In this pathway, side chain oxidation precedes modifications to the sterol ring. imrpress.com While this pathway primarily leads to the synthesis of chenodeoxycholic acid, intermediates can be channeled into the synthesis of cholic acid, particularly through the action of sterol 12α-hydroxylase (CYP8B1). frontiersin.orgacademie-sciences.fr The alternative pathway is considered more important when the activity of the initial enzyme of the classical pathway is low, such as in certain liver diseases. imrpress.com

Enzymatic Regulation and Control of this compound Biosynthesis

The synthesis of this compound and other bile acids is a tightly regulated process to maintain cholesterol homeostasis and ensure adequate lipid emulsification in the intestine. jci.org This regulation involves key enzymes and complex feedback mechanisms.

Rate-Limiting Enzymes in this compound Synthesis (e.g., Cholesterol 7α-hydroxylase (CYP7A1), Sterol 12α-hydroxylase (Cyp8b1))

Several enzymes play critical roles in controlling the rate of bile acid synthesis. Cholesterol 7α-hydroxylase (CYP7A1) is the initial and rate-limiting enzyme in the classical pathway, catalyzing the conversion of cholesterol to 7α-hydroxycholesterol. imrpress.comthemedicalbiochemistrypage.orgjci.orgwikipedia.org Its activity is a primary determinant of the size of the bile acid pool. frontiersin.orgnih.gov Sterol 12α-hydroxylase (CYP8B1) is another key enzyme, specifically required for the synthesis of cholic acid in both the classical and alternative pathways. academie-sciences.frnih.govresearchgate.netplos.org CYP8B1 catalyzes the 12α-hydroxylation of intermediates, directing the pathway towards this compound production. uniprot.org

Data Table: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationPathway(s) InvolvedPrimary Catalytic StepRate-Limiting Role
Cholesterol 7α-hydroxylaseCYP7A1Classical7α-hydroxylation of cholesterolYes
Sterol 12α-hydroxylaseCYP8B1Classical, Alternative12α-hydroxylation of sterol intermediatesKey for this compound
Sterol 27-hydroxylaseCYP27A1Alternative27-hydroxylation of cholesterolInitial (Alternative)
Oxysterol 7α-hydroxylase (CYP7B1)CYP7B1Alternative7α-hydroxylation of oxysterolsInvolved

Regulatory Feedback Mechanisms of this compound Production

Bile acid synthesis is subject to classical negative feedback regulation. jci.org The accumulation of bile acids, including this compound, signals back to the liver to decrease the rate of synthesis. This is primarily mediated by nuclear receptors, notably the farnesoid X receptor (FXR). themedicalbiochemistrypage.orgjci.orgnih.govbasicmedicalkey.com Bile acids bind to and activate FXR, which in turn regulates the expression of genes involved in bile acid synthesis. themedicalbiochemistrypage.orgbasicmedicalkey.com A key target of activated FXR is the small heterodimer partner (SHP), a transcriptional repressor. themedicalbiochemistrypage.org SHP represses the expression of CYP7A1, thereby reducing the rate of the classical pathway. themedicalbiochemistrypage.org Research indicates that this compound is an important negative regulator of bile acid synthesis, and its presence is crucial for the feedback regulation of CYP7A1. jci.orgnih.govnih.gov Studies in mice lacking CYP8B1, and thus unable to synthesize this compound, show a loss of feedback regulation on CYP7A1, leading to an expanded bile acid pool. jci.orgnih.govnih.gov This highlights the specific role of this compound in this regulatory loop.

Detailed Research Findings:

Studies using Cyp8b1–/– mice have provided significant insights into this compound's regulatory role. In these mice, the absence of this compound leads to a loss of feedback inhibition on CYP7A1, resulting in increased bile acid synthesis and an expanded bile acid pool, primarily composed of chenodeoxycholic acid and its metabolites. jci.orgnih.govnih.gov Supplementation with this compound in these mice restores the negative feedback regulation of CYP7A1, demonstrating a direct role for this compound in this process. jci.orgnih.govnih.gov While chenodeoxycholic acid can also mediate feedback repression of CYP7A1, it appears to be less potent than this compound in certain contexts. nih.gov

Cofactor Dependencies in this compound Biotransformations

Enzymatic reactions in this compound biosynthesis and biotransformation often require specific cofactors. For instance, cytochrome P450 enzymes like CYP7A1 and CYP8B1 are monooxygenases that utilize NADPH and molecular oxygen to catalyze hydroxylation reactions. semanticscholar.orgnih.gov The regeneration of these cofactors, particularly NADH and NADPH, is crucial for sustained enzymatic activity in biotransformation processes. nih.govacs.org Hydroxysteroid dehydrogenases (HSDHs), which are involved in modifying hydroxyl groups on the steroid structure during bile acid synthesis and metabolism, are often NAD(P)H-dependent. google.com Efficient cofactor regeneration systems are essential for optimizing in vitro enzymatic biotransformations of bile acids. acs.orggoogle.com

This compound Conjugation and Deconjugation Dynamics

Following its synthesis in the liver, this compound undergoes conjugation, a crucial step that enhances its water solubility and detergent properties. This process primarily involves the covalent linkage of this compound to either glycine (B1666218) or taurine (B1682933).

Glycine and Taurine Conjugation of this compound

Conjugation of this compound occurs in the peroxisomal matrix of hepatocytes reactome.org. The process begins with the activation of this compound using Coenzyme A (CoA), catalyzed by this compound-CoA ligase ebi.ac.ukjax.org. The resulting choloyl CoA then reacts with either glycine or taurine to form glycothis compound or taurothis compound, respectively reactome.org. This reaction is catalyzed by the enzyme bile acid CoA:amino acid N-acyltransferase (BAAT) reactome.org. The relative amounts of glycothis compound and taurothis compound synthesized are primarily determined by the intracellular availability of glycine and taurine reactome.org. Conjugation with taurine or glycine is known to affect the toxicity of bile acids, with conjugated forms generally being less toxic than their unconjugated counterparts nih.gov.

Microbial Deconjugation of this compound in the Intestine

As conjugated this compound enters the intestine as part of bile, it encounters the gut microbiota. Intestinal bacteria play a significant role in bile acid metabolism, including the deconjugation of conjugated bile acids frontiersin.orgbiorxiv.org. This process involves the hydrolysis of the amide bond linking glycine or taurine to the steroid nucleus frontiersin.org.

Deconjugation is primarily catalyzed by bacterial enzymes known as bile salt hydrolases (BSHs) frontiersin.org. BSH activity is widespread among intestinal bacteria, including various Gram-positive species like Lactobacillus, Enterococcus, and Bifidobacterium, as well as Gram-negative bacteria such as Bacteroides frontiersin.orgmdpi.comnih.gov. This deconjugation step is crucial as it makes bile salts available for further microbial transformations, such as 7α-dehydroxylation, which leads to the formation of secondary bile acids frontiersin.org. While the majority of the human bile acid pool remains conjugated throughout the enterohepatic cycle, microbial deconjugation is a key process influencing the composition of the intestinal bile acid pool biorxiv.orgmdpi.com.

Inter-Organ this compound Trafficking and Circulation

This compound, along with other bile acids, undergoes continuous movement between the liver, biliary tract, intestine, and back to the liver. This dynamic process is known as the enterohepatic circulation.

Enterohepatic Circulation of this compound

The enterohepatic circulation is a highly efficient system that conserves the bile acid pool wikipedia.orgabdominalkey.com. Following synthesis and conjugation in the liver, conjugated this compound is secreted into the bile and stored in the gallbladder wikipedia.org. Upon feeding, bile is released into the duodenum, where bile acids aid in the emulsification and absorption of dietary lipids and fat-soluble vitamins abdominalkey.comphysiology.org.

As bile acids travel through the small intestine, approximately 95% are actively reabsorbed, primarily in the terminal ileum wikipedia.orgnih.gov. This reabsorption is largely mediated by the apical sodium-dependent bile salt transporter (ASBT) psu.edu. Bile acids absorbed in the intestine enter the portal circulation and are transported back to the liver wikipedia.orgpsu.edu. Hepatocytes efficiently extract bile acids from the portal blood, largely via transporters such as the Na+-taurothis compound cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs) psu.edu.

The efficient reuptake by the liver completes the enterohepatic cycle wikipedia.org. A small fraction of bile acids, approximately 5%, escapes reabsorption in the small intestine and enters the colon, where they are subject to further microbial modifications nih.gov. The enterohepatic circulation allows each bile salt molecule to be reused multiple times, minimizing the need for de novo synthesis wikipedia.org. The cycling time for this compound can be estimated by the ratio of the this compound pool size to its biliary secretion rate physiology.org.

The tightly regulated enterohepatic circulation is essential for maintaining the bile acid pool size and is critical for normal fat absorption and cholesterol homeostasis abdominalkey.comphysiology.org. Alterations in this circulation can impact bile acid metabolism and have broader physiological consequences abdominalkey.com.

ProcessLocationKey Enzymes/MediatorsOutcome
Biosynthesis Liver (Hepatocytes)CYP7A1, CYP8B1, other enzymesConversion of Cholesterol to this compound
Conjugation Liver (Peroxisomes)This compound-CoA ligase, BAATFormation of Glycothis compound and Taurothis compound
Deconjugation Intestine (Lumen)Bile Salt Hydrolases (BSHs) from gut bacteriaHydrolysis of conjugated this compound
Intestinal Absorption Terminal IleumApical Sodium-Dependent Bile Salt Transporter (ASBT)Reabsorption of bile acids
Hepatic Uptake Liver (Hepatocytes)NTCP, OATPsUptake of bile acids from portal blood

Molecular Mechanisms and Signaling Cascades Mediated by Cholate

Cholate (B1235396) as a Ligand for Nuclear Receptors

Nuclear receptors are a class of proteins that function as ligand-activated transcription factors. Upon binding to their specific ligands, these receptors translocate to the nucleus and regulate the transcription of target genes. This compound and its derivatives are known to interact with several nuclear receptors, including FXR, PXR, and VDR.

Farnesoid X Receptor (FXR) Activation by this compound and its Derivatives

The Farnesoid X Receptor (FXR), also known as BAR (bile acid receptor), is a key nuclear receptor that is highly activated by bile acids, including this compound. nih.govnih.gov FXR plays a central role in maintaining bile acid homeostasis by regulating the expression of genes involved in bile acid synthesis, transport, and metabolism. nih.govtandfonline.comahajournals.org

This compound acts as an agonist for FXR, although its potency can vary compared to other bile acids like chenodeoxycholic acid (CDCA). nih.gov Studies have shown that this compound can partially activate FXR in transactivation assays using a bile salt export pump (BSEP) promoter-driven luciferase construct. nih.gov This activation leads to the increased expression of BSEP mRNA, a transporter responsible for bile acid export from hepatocytes. nih.gov

The mechanism of FXR activation by bile acids involves the binding of the ligand to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, facilitating its interaction with coactivator proteins. semanticscholar.org The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. tandfonline.comnih.gov

FXR activation by bile acids, including this compound, leads to the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and sterol 12α-hydroxylase (CYP8B1), which determines the ratio of this compound to CDCA synthesis. tandfonline.comahajournals.orgahajournals.org This repression is mediated through pathways involving the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15/19 (FGF15/FGF19). tandfonline.comahajournals.org

Furthermore, FXR activation influences lipid and glucose metabolism. It can repress triglyceride synthesis and induce the expression of the VLDL receptor, facilitating VLDL clearance. frontiersin.org FXR activation has also been shown to upregulate GLUT4 expression, improving insulin (B600854) sensitivity and glucose tolerance in diabetic mice models. frontiersin.org

Pregnane X Receptor (PXR) Modulation by this compound

The Pregnane X Receptor (PXR) is another nuclear receptor that can be modulated by bile acids. PXR is primarily known for its role in the metabolism and detoxification of xenobiotics and endobiotics, including bile acids. nih.govnih.govresearchgate.net

Accumulation of bile acid precursors has been shown to activate PXR. plos.org PXR regulates the expression of several genes involved in bile acid metabolism and transport, such as CYP3A, MRP2, and OATP2. nih.govnih.gov Activation of PXR can lead to increased bile acid detoxification and excretion. nih.govnih.gov

Vitamin D Receptor (VDR) Interactions with this compound

The Vitamin D Receptor (VDR) is a nuclear receptor that primarily mediates the actions of vitamin D. However, some bile acids, particularly lithocholic acid (LCA), have been identified as endogenous ligands for VDR. nih.gov

Studies have indicated that VDR is expressed in human hepatocytes and can play a role in inhibiting bile acid synthesis by repressing the expression of CYP7A1. nih.gov This repression involves the interaction of ligand-activated VDR, often as a heterodimer with RXR, with negative VDR response elements in the CYP7A1 promoter. semanticscholar.orgnih.gov

While LCA is a potent VDR ligand, the direct interaction and modulation of VDR by this compound are less extensively documented compared to FXR and PXR. However, given the structural similarities among bile acids and the potential for crosstalk between nuclear receptor pathways, it is plausible that this compound could have indirect effects on VDR signaling or interact with VDR under specific physiological or pathological conditions. Research suggests a potential interaction between FXR and VDR, where VDR can blunt FXR-mediated transactivation of target genes. researchgate.net

This compound Interactions with Solute Transporters

This compound's transport across biological membranes is mediated by a network of specialized solute carriers, ensuring its efficient enterohepatic circulation and regulating its cellular concentrations. These transporters exhibit distinct localization and substrate specificities.

Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2, is primarily located on the apical membrane of enterocytes in the terminal ileum. drugbank.comnih.gov Its critical role is the sodium-dependent reabsorption of bile acids from the intestinal lumen, a key step in the enterohepatic circulation. drugbank.comnih.govuniprot.org ASBT transports various bile acids, including both unconjugated and conjugated forms like this compound and taurothis compound, in a sodium-dependent manner. drugbank.comuniprot.org Studies have indicated that both primary and secondary conjugated and unconjugated bile acids serve as substrates for ASBT. mdpi.com The transport mechanism involves the cotransport of bile acids with sodium ions. uniprot.orgresearchgate.net Research utilizing brush border vesicles and cell-based transport assays has directly measured the interaction of human ASBT with substrates. nih.gov

Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of membrane transport proteins that facilitate the sodium-independent uptake of a diverse range of amphipathic organic compounds, including bile salts, hormones, and drugs. solvobiotech.comuzh.ch In the liver, OATPs are involved in the uptake of bile acids from the portal circulation, contributing to bile acid and cholesterol homeostasis. acs.org Functional characterization of OATP1A1, a founding member of the OATP superfamily, in heterologous expression systems has shown its ability to transport bile acids and their conjugates, such as this compound and taurothis compound, in a sodium-independent manner. uzh.ch OATP1A1 exhibits a preference for unconjugated over conjugated bile acids. uzh.ch The transport mechanism of OATPs is generally believed to involve anion exchange, although the precise driving force can vary among different OATP subtypes and may be influenced by pH gradients or exchange for intracellular molecules like glutathione (B108866) or bicarbonate. uzh.chnih.gov

Multidrug Resistance-Associated Proteins (MRPs) Involvement in this compound Transport

Multidrug Resistance-Associated Proteins (MRPs), members of the ABC transporter superfamily, are involved in the transport of a wide range of organic anions, including some bile salts. While MRP1 is known for its role in multidrug resistance in humans rug.nlrug.nl, other MRP family members can also participate in bile acid transport. For instance, in Bacillus subtilis, the Mrp system, a multi-subunit Na+/H+ exchanger, has been shown to support this compound efflux and resistance. nih.govasm.orgnih.gov Specifically, the MrpF subunit of the Bacillus subtilis Mrp operon has been identified as being responsible for this compound transport. nih.govasm.orgnih.govmdpi.com Studies with mutants have shown that MrpF is essential for this compound resistance and efflux in this bacterium. nih.govasm.org The Mrp system in Bacillus subtilis demonstrates that some MRP transporters can facilitate the export of bile acids like this compound. mdpi.com

This compound's Influence on Enzyme Activity and Protein Function (Beyond Biosynthesis)

Beyond its role in transport, this compound can also influence the activity of various enzymes and the function of proteins, particularly those involved in lipid metabolism.

Modulation of Lipid Metabolism Enzymes by this compound

This compound can modulate the activity of enzymes involved in lipid metabolism, impacting processes such as cholesterol synthesis and fatty acid metabolism. Dietary this compound has been shown to influence cholesterol synthesis. In rats, dietary cholesterol can block de novo cholesterol synthesis, while this compound and butter fat can enhance cholesterol synthesis through enzyme activation, potentially leading to hypercholesterolemia. researchgate.net Studies in mice have indicated that cholic acid (this compound) can increase intestinal cholesterol absorption. researchgate.net Furthermore, research suggests that this compound can affect the expression and activity of enzymes in the cholesterol biosynthesis pathway. For example, in rats treated with an inhibitor of 7-dehydrocholesterol (B119134) delta 7-reductase, co-administration of cholic acid further inhibited this enzyme's activity. nih.gov In mice and rats, dietary this compound can repress the mRNA levels of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, and markedly repress CYP8B1, a key enzyme for cholic acid synthesis, particularly in mice. nih.gov

Impact on Carbohydrate Metabolism Regulatory Enzymes

This compound, through its signaling via FXR and TGR5, indirectly influences the activity of enzymes involved in carbohydrate metabolism. Activation of FXR has been shown to inhibit gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. frontiersin.orgnih.gov This inhibition can impact key regulatory enzymes in the gluconeogenic pathway.

Furthermore, TGR5 activation and the subsequent release of GLP-1 can affect glucose metabolism by promoting insulin secretion and influencing enzymes involved in glucose uptake and utilization. elsevier.esresearchgate.netnih.govnih.gov While direct interactions of this compound with carbohydrate metabolism regulatory enzymes are not extensively documented, its role in activating these signaling pathways demonstrates an indirect but significant impact on carbohydrate metabolic processes and the enzymes that govern them. elsevier.eselsevier.es

Regulation of carbohydrate metabolism involves a complex network of enzymes controlling pathways like glycolysis, gluconeogenesis, and glycogen (B147801) synthesis. wikipedia.orgbu.edulumenlearning.com Enzymes such as hexokinase, phosphofructokinase-1, pyruvate (B1213749) kinase in glycolysis, and glucose-6-phosphatase, fructose-1,6-bisphosphatase, pyruvate carboxylase, and phosphoenolpyruvate (B93156) carboxykinase in gluconeogenesis are key regulatory points. bu.edulumenlearning.com Hormonal signals, particularly insulin and glucagon, play a central role in coordinating the activity of these enzymes. wikipedia.orgrose-hulman.edu The impact of this compound-mediated signaling on these regulatory enzymes is an area of ongoing research, with evidence suggesting an influence on glucose homeostasis through FXR and TGR5 pathways. elsevier.eselsevier.es

This compound's Role in Protein-Lipid Interactions within Biological Membranes

This compound, as an amphipathic molecule, possesses both hydrophilic and hydrophobic regions, allowing it to interact with lipids and proteins within biological membranes. wikipedia.orgontosight.ai This property is particularly relevant in its function as a detergent, capable of solubilizing membrane proteins and lipids. ontosight.aifishersci.canih.govcusabio.com

In research settings, sodium this compound is widely used as a non-denaturing detergent for the extraction and solubilization of membrane proteins, facilitating their study and purification. ontosight.aifishersci.canih.govcusabio.comresearchgate.net This application highlights this compound's ability to disrupt protein-lipid and lipid-lipid interactions within the membrane bilayer. cusabio.com Studies have investigated the competition between this compound and phospholipids (B1166683) for binding sites on the hydrophobic surfaces of membrane proteins, demonstrating that this compound can displace native lipids. scilit.com

The interaction of this compound with membrane proteins and lipids is not limited to its detergent properties. Protein-lipid interactions are fundamental to the structure, dynamics, and function of membrane proteins. nih.govresearchgate.netmdpi.combiorxiv.org Lipids can influence membrane protein activity through direct binding to specific sites or by altering the biophysical properties of the membrane bilayer. biorxiv.orgacs.org While research specifically detailing this compound's direct modulatory effects on protein function through specific protein-lipid interactions within native membrane environments is ongoing, its ability to integrate into lipid bilayers and interact with hydrophobic protein surfaces suggests a potential to influence membrane protein conformation and activity. scilit.com The use of this compound in reconstituting membrane proteins into lipid bilayers, such as in the formation of nanodiscs, further underscores its capacity to interact with and facilitate the integration of proteins within a lipid environment. scilit.comku.dk

The dynamic interplay between proteins and lipids within membranes is crucial for various cellular functions, including signaling events. nih.govresearchgate.net this compound's interaction with membrane components can therefore have implications for these processes, although the precise molecular details of these interactions in a physiological context require further investigation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cholic acid221493
Sodium this compound23668106
Sodium this compound hydrate23679061
Farnesoid X receptor (FXR)23631976
Takeda G protein-coupled receptor 5 (TGR5/GPBAR-1)71631311
Cholesterol 7α-hydroxylase (CYP7A1)167710
Sterol 12α-hydroxylase (CYP8B1)167717
Small Heterodimer Partner (SHP)6316470
Fibroblast Growth Factor 19 (FGF19)31880
Glucagon-Like Peptide-1 (GLP-1)16132302

Data Table: Key Bile Acid Receptors and Their Signaling Pathways

ReceptorTypePrimary Location(s)Key Signaling Pathway(s)Physiological Roles
FXRNuclear ReceptorLiver, Intestine, KidneySHP pathway, FGF19/FGF15 pathwayBile acid synthesis regulation, Glucose and lipid metabolism, Enterohepatic circulation
TGR5GPCRIntestine, Liver, Adipose Tissue, MacrophagescAMP, PKC, CREB, GLP-1 secretionGlucose and lipid metabolism, Energy expenditure, Inflammation, GLP-1 secretion

Cellular and Physiological Roles of Cholate in Systemic Regulation

Regulation of Hepatic Metabolism by Cholate (B1235396)

The liver is central to this compound synthesis and metabolism, and this compound, in turn, significantly regulates hepatic functions, particularly concerning glucose and lipid homeostasis.

Glucose Homeostasis Modulation

This compound has been implicated in modulating hepatic glucose homeostasis. Studies in animal models have shown that diets rich in cholesterol and this compound can lead to hepatic insulin (B600854) resistance. musculoskeletalkey.com This resistance is associated with the upregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor involved in de novo lipogenesis, potentially mediated by cholesterol-activated liver X receptor (LXR). musculoskeletalkey.com Furthermore, such diets have been observed to downregulate the hepatic expression of insulin receptor substrate (IRS)-2, a protein crucial for insulin signaling. musculoskeletalkey.com The interplay between SREBP-1c and IRS-2 suggests a link between lipogenesis induced by cholesterol and this compound and the development of hepatic insulin resistance. musculoskeletalkey.com

Hepatic Lipid Homeostasis Regulation

This compound plays a significant role in regulating hepatic lipid metabolism. It is synthesized from cholesterol in the liver, and its synthesis is tightly regulated. wikipedia.orgfrontiersin.org For instance, sodium this compound has been shown to suppress hepatic 7 alpha-hydroxylase mRNA levels and activity, an enzyme involved in bile acid synthesis, in rats fed a low cholesterol diet. nih.gov This suppression affects sterol balance, primarily by decreasing hepatic cholesterol synthesis. nih.gov

Diets supplemented with cholesterol and cholic acid (the unconjugated form of this compound) have been used to induce hepatic lipid accumulation in animal models. oup.com In mice, such diets can lead to increased hepatic triglyceride concentrations. oup.com While cholesterol supplementation can enhance fecal excretion of certain bile acids like muricholic acid and increase fecal cholesterol excretion accompanied by elevated expression of hepatic cholesterol exporters, the addition of cholic acid is specifically linked to hepatic triglyceride accumulation, along with other metabolic disorder symptoms like leaky gut and reduced blood adiponectin concentration. oup.com

Research indicates that the liver's ability to secrete cholesterol ester and triacylglycerol can be affected by high cholesterol/cholate diets, leading to their accumulation in the liver. nih.gov This accumulation is not always directly correlated with atherogenic lesions under these conditions. nih.gov

The regulation of hepatic lipid metabolism by this compound involves complex interactions with various pathways and molecules, including nuclear receptors, transporter proteins, and transcription factors. ijbs.com Dysregulation of bile acid homeostasis, including changes in this compound levels, has been linked to the development of hepatic conditions like Non-Alcoholic Fatty Liver Disease (NAFLD). ijbs.com

This compound's Impact on Intestinal Physiology

This compound significantly influences intestinal physiology, affecting the integrity of the gut barrier and the signaling of enteroendocrine cells.

Influence on Enteroendocrine Cell Signaling

Enteroendocrine cells (EECs) are specialized cells in the intestinal epithelium that sense luminal contents and secrete hormones to regulate various gastrointestinal functions and communicate with the nervous system. ebi.ac.uknih.govwikipedia.org Bile acids, including this compound, are known to stimulate EECs. jnmjournal.org

Gut microbiota-derived metabolites, including this compound, have been shown to sustain the effect of certain bacterial species (like Clostridiales) in triggering enterochromaffin (EC) cells, a type of EEC, to produce serotonin (B10506). jnmjournal.org This occurs by inducing the expression of tryptophan hydroxylase 1 (TPH1), a key enzyme in serotonin synthesis. jnmjournal.org

EECs are equipped with sensory receptors that respond to various stimuli in the gut lumen, including chemical changes. ebi.ac.uk The release of hormones from EECs is a regulated process that impacts local gut function and can also have distant effects on endocrine, nervous, and immune systems. ebi.ac.uk The interaction of this compound with EECs contributes to this complex signaling network, influencing processes like gut motility and potentially broader metabolic and physiological responses. wikipedia.orgjnmjournal.org

This compound's Role in Energy Balance and Thermogenesis

This compound plays a role in the regulation of energy balance, the state where energy intake equals energy expenditure fao.orgresearchgate.netmdpi.com. Energy expenditure includes basal metabolic rate, the metabolic response to food (diet-induced thermogenesis), the energy cost of physical activities, and thermoregulation fao.orgmdpi.comnih.gov. Thermogenesis, the process of heat production, is a key component of energy expenditure fao.orgnih.gov. Non-shivering thermogenesis, particularly in brown adipose tissue (BAT), contributes to energy expenditure by uncoupling mitochondrial substrate oxidation from ATP production, releasing energy as heat nih.gov.

Supplementation with this compound has been investigated for its effects on body mass and energy expenditure. Studies in mice fed a high-fat diet supplemented with this compound have shown a reduction in body mass gain nih.govresearchgate.netnih.gov. It has been hypothesized that this protective effect against diet-induced increased body mass gain is mediated by increased energy expenditure through uncoupling protein 1 (UCP1)-dependent non-shivering thermogenesis in brown adipocytes nih.govresearchgate.net. However, some research suggests that bile acid-mediated protection from diet-induced increased body mass gain might be independent of UCP1, as no evidence for increased energy expenditure was observed in one study, and bile acids failed to activate UCP1-dependent thermogenesis in cultured brown adipocytes nih.gov.

Nevertheless, other studies support a link between bile acids and thermogenesis. Cholic acid and chenodeoxycholic acid have been shown to enhance brown fat activity or thermogenesis, potentially through the activation of TGR5 researchgate.net. Bile acids can induce UCP1-dependent thermogenesis and stimulate energy expenditure nih.govphysiology.org. This mechanism of diet-induced thermogenesis might be independent of cold-activated thermogenesis nih.govphysiology.org.

Beyond thermogenesis, this compound influences other aspects of energy metabolism. In mice, this compound addition to a high-fat diet prevented high-fat-induced hyperglycemia and obesity nih.gov. This was associated with a decrease in blood insulin levels and the prevention of a high-fat diet-induced decrease in glucose uptake in muscles nih.gov. This compound addition also resulted in cholesterol accumulation in the liver and prevented high-fat diet-induced triglyceride accumulation nih.gov. These changes in triglyceride levels were paralleled by changes in acyl-CoA synthetase (ACS) mRNA, suggesting that the favorable effects of this compound could be partly due to the downregulation of ACS mRNA nih.gov.

Interactive Data Tables:

Table 1: Influence of this compound-Containing High-Fat Diet on Inflammatory Markers in Mice

Diet GroupPlasma IL-6 LevelsTLR4 Expression in Atherosclerotic Lesions
High-Fat Diet (this compound-Free)BaselineBaseline
High-Fat Diet (this compound-Containing)Increased nih.govIncreased nih.gov
High-Fat Diet (this compound-Containing) + IκBNS DeficiencySignificantly Increased nih.govNot specified in source

Table 2: Effects of this compound Supplementation on Body Mass and Energy Metabolism in Mice

Diet GroupBody Mass GainEnergy ExpenditureLiver Triglyceride AccumulationLiver Cholesterol AccumulationMuscle Glucose Uptake
High-Fat DietIncreased nih.govnih.govBaseline nih.govIncreased nih.govBaseline nih.govDecreased nih.gov
High-Fat Diet + this compound SupplementationAttenuated nih.govnih.govNo increase nih.govPrevented nih.govIncreased nih.govPrevented decrease nih.gov

Interactions of Cholate with the Gut Microbiota

Microbial Biotransformation of Cholate (B1235396)

Upon reaching the intestine, particularly the colon, this compound undergoes extensive biotransformation by gut bacteria. frontiersin.orgnih.gov These microbial modifications are crucial for diversifying the bile acid pool and influencing their subsequent absorption and signaling properties. nih.gov

Bacterial Dehydroxylation and Deconjugation of this compound

Two of the primary modifications performed by gut bacteria on conjugated this compound are deconjugation and 7α-dehydroxylation. nih.govoup.com Deconjugation involves the hydrolysis of the amide bond linking this compound to either glycine (B1666218) or taurine (B1682933), amino acids conjugated to bile acids in the liver to enhance their water solubility. frontiersin.orgnih.gov This reaction is catalyzed by bacterial enzymes called bile salt hydrolases (BSH), which are widespread among various gut bacteria, including Lactobacillus, Enterococcus, Bifidobacterium, and Clostridium species, as well as Bacteroides spp. nih.gov Deconjugation is a critical initial step as it makes bile salts available for further microbial modifications, such as 7α-dehydroxylation. nih.gov BSH activity may also confer a selective advantage to bacteria by enhancing bile tolerance, thus aiding their survival in the gut environment. frontiersin.orgnih.gov

Following deconjugation, unconjugated this compound can undergo 7α-dehydroxylation, a process that removes the hydroxyl group at the C7 position of the steroid structure. frontiersin.orgnih.gov This reaction is primarily carried out by a limited number of anaerobic bacterial species, predominantly belonging to the class Clostridia. frontiersin.orgnih.gov The 7α-dehydroxylation pathway is a multistep biochemical process that requires the transport of free primary bile salts into the bacterial cell, mediated by transporters like BaiG. frontiersin.orgtandfonline.com

Formation of Secondary Bile Acids from this compound by Microbiota

The microbial biotransformation of this compound, particularly through 7α-dehydroxylation, leads to the formation of secondary bile acids. The 7α-dehydroxylation of this compound (a primary bile acid) yields deoxythis compound (DCA), a major secondary bile acid found in the human colon and feces. frontiersin.orgnih.govoup.com

Besides deconjugation and 7α-dehydroxylation, other microbial transformations of bile acids can occur, including oxidation and epimerization of hydroxyl groups at positions C3, C7, and C12, catalyzed by hydroxysteroid dehydrogenases. frontiersin.orgtandfonline.com These reactions can generate oxo-bile salts and epimers, such as 3-oxocholanoate and isothis compound from this compound. frontiersin.org While these modified bile salts can be recycled through enterohepatic circulation, deconjugation and 7α-dehydroxylation are particularly significant as they increase the hydrophobicity and pKa of bile salts, facilitating their passive reabsorption in the colon. frontiersin.orgnih.gov The absence of microbial transformations leads to a decrease in the diversity of the bile salt pool. frontiersin.orgnih.gov

Some studies also indicate that certain bacteria, like Pseudomonas sp. strain Chol1, can initiate this compound degradation via different reaction sequences, involving the release of intermediates with specific keto-diene structures of the steroid skeleton. uni-muenster.deuni-konstanz.de Another strain, Dietzia sp. strain Chol2, degrades this compound via a distinct pathway involving intermediates such as 3,12-dioxo-4,6-choldienoic acid (DOCDA). uni-konstanz.de These findings suggest the potential for diverse bacterial pathways for this compound degradation and possible interspecies cross-feeding. uni-konstanz.de

This compound's Influence on Gut Microbiome Composition and Diversity

Bile acids, including this compound and its derivatives, can influence the composition and diversity of the gut microbiome. nih.govgutmicrobiotaforhealth.com This influence can be attributed to several factors, including the antimicrobial properties of bile acids and their role as signaling molecules. gutmicrobiotaforhealth.com

Secondary bile acids, formed from this compound and other primary bile acids by microbial action, can exert selective pressure on the gut microbial community. Some bacteria are more tolerant to the presence of bile acids than others, and the transformations performed by bacteria can alter the toxicity of these compounds. For instance, 7α/β-dehydroxylating bacteria might gain a competitive advantage by excluding microorganisms sensitive to secondary bile salts. frontiersin.org

Changes in the bile acid pool composition, driven by microbial metabolism, have been associated with alterations in gut microbiome structure. nih.gov For example, increased levels of secondary bile acids are linked to specific gastrointestinal conditions. tandfonline.com The gut microbiota's active role in regulating bile salt synthesis by the host also highlights this influence; bacterial metabolism can decrease levels of certain bile acid derivatives that act as antagonists of host receptors involved in bile acid synthesis regulation. frontiersin.orgnih.gov

Reciprocal Regulatory Feedback Loops: this compound Signaling and Microbiota Metabolites

The interaction between this compound, its microbial metabolites, and the host involves reciprocal regulatory feedback loops. The gut microbiota, by transforming primary bile acids like this compound into secondary bile acids, directly influences the pool of signaling molecules that interact with host receptors. nih.govnih.gov

Bile acids, including this compound and secondary bile acids like deoxythis compound, act as signaling molecules that can bind to various host receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). nih.govnih.gov These receptors are expressed in various tissues, including the liver and intestine, and play roles in regulating bile acid synthesis, glucose and lipid metabolism, and immune responses. nih.govnih.gov

The microbial metabolism of this compound affects the activation of these receptors. For example, secondary bile acids often have different affinities for FXR and TGR5 compared to their primary precursors. nih.govmdpi.com This modulation of host receptor activation by microbially modified bile acids can influence host physiological processes, including the feedback inhibition of primary bile acid synthesis in the liver. nih.govnih.gov

Furthermore, gut microbiota metabolites, including bile acids and short-chain fatty acids (SCFAs) produced from carbohydrate fermentation, can interact with host cells and influence gut barrier function, immune responses, and even distant organs like the brain. nih.govnih.govembopress.orgjci.org This highlights how the metabolic activities of the microbiota, influenced by substrates like this compound, contribute to a broader metabolic dialogue between the host and its microbial inhabitants. nih.govnih.gov The composition of the gut microbiota is a key determinant in human health, and its metabolism is closely linked to its composition, creating a feedback loop where metabolites can regulate the composition and function of the microbiota itself. nih.gov

Advanced Analytical and Methodological Approaches for Cholate Research

State-of-the-Art Spectrometric Techniques for Cholate (B1235396) Metabolomics

Metabolomics, the large-scale study of small molecules within cells, biofluids, or tissues, heavily relies on advanced spectrometric techniques. For this compound research, these methods are essential for profiling the diverse array of bile acids and their conjugates.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used and advanced technology for investigating the metabolome, including bile acids like this compound. nih.govfrontlinegenomics.com LC-MS is particularly effective for analyzing complex molecules, as well as non-volatile or thermally labile compounds with high molecular weights that are not amenable to Gas Chromatography-Mass Spectrometry (GC-MS). frontlinegenomics.com The hyphenation of LC with MS allows for the separation of this compound and its various conjugates based on their physicochemical properties in the liquid phase, followed by their detection and identification based on their mass-to-charge ratio. This technique is crucial for both targeted and untargeted metabolomics approaches in this compound research. Untargeted metabolomics based on high-resolution mass spectrometry is required for profiling compounds in complex matrices like biofluids. frontiersin.org LC-MS can provide detailed information about the presence and relative abundance of different this compound species within a sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is another highly advanced technique employed in metabolomics analysis. frontlinegenomics.comfrontiersin.org NMR measures the chemical shifts of atomic nuclei, providing detailed information about the molecular structure, conformation, and environment of analytes. frontlinegenomics.comfrontiersin.org In this compound investigations, NMR spectroscopy can be used to determine molecular structure and potentially estimate relative concentrations, even in complex mixtures. mdpi.com Studies have utilized 1H-NMR spectroscopy to examine the solubilization of other molecules by this compound micelles, demonstrating its utility in understanding the interactions of this compound in solution. nih.gov Intermolecular Nuclear Overhauser Effects (NOE) observed in NMR studies can be diagnostic of spatially proximate groups, providing insights into how molecules like bilirubin (B190676) interact with this compound micelles. nih.gov Furthermore, NMR has been used to study the dynamics of resin-bound this compound ions. acs.org While LC-MS offers higher sensitivity for detecting low-concentration compounds, NMR is valuable for its non-destructive nature and its ability to provide structural information. frontiersin.org

Chromatographic Separations of this compound and its Conjugates

The structural similarities among this compound and its various conjugates (e.g., with glycine (B1666218) and taurine) necessitate efficient chromatographic methods for their separation prior to detection and analysis.

Hydrophobic Interaction Chromatography (HIC) Applications

Hydrophobic Interaction Chromatography (HIC) is a separation technique that exploits the hydrophobic properties of molecules. nih.gov While commonly used for protein purification, studies have explored the use of this compound derivatives in HIC to control the selectivity of proteins. nih.govresearchgate.net The use of anionic this compound derivatives at submicellar concentrations has been shown to increase the retention of proteins with high isoelectric points, suggesting an electrostatic attraction between the proteins and the this compound-modified stationary phase. nih.gov This indicates that this compound can interact with chromatographic stationary phases, influencing the separation of other molecules. This compound gradients have also been used in HIC elution profiles for the purification of proteins. researchgate.netuvic.ca

Other Advanced Chromatographic Methods

Besides HIC, other advanced chromatographic techniques are routinely applied to separate this compound and its conjugates. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used due to its high resolution, efficiency, and reproducibility. tandfonline.comresearchgate.netnih.gov RP-HPLC has been successfully applied to the separation of this compound conjugates, including glycine- and taurine-conjugated bile acids. tandfonline.comtandfonline.comnih.gov The chromatographic behavior of these conjugates can be influenced by factors such as the number and positions of hydroxyl groups and the structure of the side chain. tandfonline.com Different mobile phase compositions and stationary phases, such as C18 columns, are employed to achieve optimal separation. tandfonline.comnih.gov HPLC coupled with various detectors, including UV-Vis and mass spectrometry (HPLC-MS or HPLC-MS/MS), is a powerful tool for both separation and identification/quantification of this compound and its metabolites. researchgate.netchromatographytoday.comresearchgate.netchromatographyonline.comchromatographyonline.com Thin-layer chromatography (TLC) has also been used for the class separation of methylated free bile acids from their taurine (B1682933) and methylglycine conjugates, demonstrating its utility as a preparative step for further analysis by GC or HPLC. nih.gov

Molecular Biology Techniques in this compound Pathway Research

Molecular biology techniques are indispensable for understanding the synthesis, metabolism, and transport of this compound at the genetic and protein levels. These methods allow researchers to investigate the enzymes involved in this compound biosynthesis (e.g., enzymes in the cholesterol conversion pathway) and conjugation (e.g., bile acid-CoA:amino acid N-acyltransferase), as well as the transporters responsible for this compound uptake and efflux in various tissues, particularly the liver and intestine. Techniques such as gene cloning, expression, and silencing (e.g., using siRNA or CRISPR-Cas9) are used to study the function of specific genes in this compound metabolism. Quantitative PCR (qPCR) can measure the expression levels of genes involved in this compound pathways. Western blotting is used to detect and quantify the proteins responsible for this compound synthesis, transport, and metabolism. Reporter assays can be employed to study the transcriptional regulation of these genes. Furthermore, genetic variations (polymorphisms) in genes related to this compound metabolism and transport can be investigated using genotyping techniques, providing insights into individual differences in bile acid profiles and associated phenotypes. While the provided search results did not directly detail specific molecular biology techniques applied to this compound pathway research, the general application of these techniques to study metabolic pathways is well-established and essential for a comprehensive understanding of this compound's biological roles.

Gene Expression Analysis of this compound-Related Enzymes and Receptors

Gene expression analysis is fundamental to understanding the regulation of this compound synthesis, metabolism, and transport. Key players include enzymes involved in bile acid synthesis from cholesterol in the liver, nuclear receptors that regulate bile acid homeostasis, and various transporters facilitating bile acid uptake and efflux in the liver, intestine, and other tissues.

The farnesoid X receptor (FXR) is a prominent nuclear receptor for which bile salts, including this compound and its conjugates, are important endogenous ligands. fishersci.ca Studies using primary hepatocytes have indicated that stabilizing FXR in culture could improve studies related to bile salt signaling. fishersci.ca

Analysis of gene expression provides insights into the transcriptional regulation of transporters crucial for this compound disposition. Organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are expressed in the liver and transport various substrates, including bile acids like this compound. Their expression can be regulated by nuclear receptors such as the pregnane-X-receptor (PXR) and inflammatory cytokines. The sodium-taurothis compound cotransporting polypeptide (NTCP, SLC10A1) and the bile salt export pump (BSEP, ABCB11) are critical transporters in hepatocytes. NTCP is primarily responsible for the uptake of conjugated bile acids from the blood into hepatocytes, while BSEP mediates the efflux of bile salts, including this compound conjugates, into the bile canaliculi. Gene expression studies of these transporters in various models help to understand their regulation and role in this compound homeostasis and related disorders.

In Vitro Model Systems for this compound Research

In vitro models offer controlled environments to study specific aspects of this compound metabolism, transport, and signaling without the complexity of a whole organism.

Primary Hepatocyte Cultures in this compound Metabolism Studies

Primary hepatocyte cultures are considered a gold standard for investigating hepatic functions, including bile acid metabolism and transport. These cultures allow for the study of how hepatocytes handle this compound and its conjugates. Research using rat hepatocyte primary cultures has shown that conjugated this compound can augment proliferative activity in the absence of mitogens. A novel in vitro liver model using primary hepatocytes structured over endothelial cells has been used to analyze levels of primary and conjugated bile acids, including this compound, glycothis compound, and taurothis compound. This model demonstrated higher production of taurothis compound compared to control cultures, suggesting better maintenance of some metabolic functions. Studies also highlight the importance of culture conditions, such as medium flow and oxygenation, in maintaining the expression and activity of detoxification genes and hepatocyte-enriched transcriptional factors like HNF4α and FXR, which are relevant to bile salt signaling studies. fishersci.ca

Cell Lines Expressing this compound Receptors or Transporters

Cell lines genetically modified to express specific this compound receptors or transporters are valuable tools for studying the function and characteristics of these proteins in isolation. Various epithelial-like cell lines, such as HEK293, MDCK, LLC-PK1, and CHO cells, have been used for uptake studies after overexpression of a single transporter of interest. Double-transfected cells expressing both uptake and efflux transporters are useful for studying transcellular transport. For instance, LLC-PK1 cells transfected with human NTCP and BSEP have been used to study the transcellular transport of unconjugated and conjugated bile salts, including this compound and glycothis compound. These cell line models allow for detailed kinetic studies and the investigation of interactions between this compound and specific transporters. Studies on OATP1A2, OATP1B1, and OATP1B3 have also utilized cell lines expressing these carriers to study the transport properties of various substrates, including bile acids.

In Vivo Model Systems for this compound Research

In vivo models, typically rodents, are essential for studying the systemic effects of this compound and the interplay between different organs involved in its metabolism and circulation. These models allow for the investigation of physiological responses to altered this compound levels or impaired transport.

Mouse models with genetic modifications, such as disruption of the apolipoprotein E (ApoE) gene or deficiency of the low-density lipoprotein receptor, are used to study conditions like atherosclerosis. Paigen's high-fat diet, which includes this compound, has been used in these hyperlipidemic mouse models to induce or accelerate atherosclerosis. This demonstrates the use of this compound as a dietary component in in vivo studies to investigate its impact on metabolic diseases.

Studies in rats have also been used to evaluate the effects of bile salts, including conjugated this compound, administered through the diet, on hepatocyte proliferation and liver histology. These in vivo studies complement in vitro findings by providing a more complete picture of the physiological effects of this compound and its derivatives. Investigations into genetic defects affecting bile acid transporters, such as BSEP, in animal models can also mimic human cholestatic conditions and provide insights into the in vivo consequences of impaired this compound transport.

Genetically Modified Animal Models (e.g., Cyp8b1 knockout mice, FXR knockout mice)

Genetically modified animal models, particularly mice, have been instrumental in elucidating the specific functions of enzymes and receptors involved in this compound metabolism and signaling.

Cyp8b1 Knockout Mice:

The enzyme sterol 12α-hydroxylase (CYP8B1), encoded by the Cyp8b1 gene, catalyzes a key step in the synthesis of this compound (CA), a primary bile acid. researchgate.netnih.govthermofisher.com Disruption of the Cyp8b1 gene in mice (Cyp8b1–/–) leads to a deficiency in this compound and its metabolites. researchgate.netnih.govthermofisher.com This genetic modification has revealed crucial insights into the regulatory mechanisms of bile acid synthesis.

Studies using Cyp8b1–/– mice have shown that the absence of this compound results in a loss of negative feedback regulation on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. researchgate.netnih.govjci.org This leads to an expansion of the total bile acid pool size, despite the lack of this compound. researchgate.netnih.gov The bile acid pool in these mice is dominated by chenodeoxycholic acid (CDCA) and its derivatives (non-12α-hydroxylated bile acids), in contrast to wild-type mice where this compound is a major component. nih.govjci.orgresearchgate.net

Cyp8b1–/– mice also exhibit alterations in cholesterol metabolism, including decreased intestinal cholesterol absorption and increased hepatic cholesterol synthesis. nih.govjax.org These mice have been reported to be resistant to diet-induced obesity, hyperlipidemia, and hypercholesterolemia, suggesting a role for this compound in these metabolic processes. researchgate.net

Feeding this compound back to Cyp8b1–/– mice has been shown to restore the feedback regulation of CYP7A1, further implicating this compound as an important negative regulator of bile acid synthesis. researchgate.netnih.gov

Data Table: Bile Acid Pool Characteristics in Wild-Type vs. Cyp8b1–/– Mice

CharacteristicWild-Type MiceCyp8b1–/– Mice
This compound SynthesisPresentAbsent
CYP7A1 RegulationSubject to feedbackLoss of feedback
Total Bile Acid Pool SizeNormalExpanded
Predominant Bile AcidsThis compound, β-murithis compoundChenodeoxycholic acid, β-murithis compound
Intestinal Cholesterol AbsorptionNormalDecreased
Hepatic Cholesterol SynthesisNormalIncreased

FXR Knockout Mice:

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key intracellular sensor and regulator of bile acid homeostasis. plos.orgnih.govnih.gov this compound is one of the endogenous bile acids that can activate FXR. jci.orgnih.gov Studies using FXR knockout (FXR–/–) mice have highlighted the critical role of this receptor in mediating the effects of bile acids, including this compound, on various metabolic pathways.

FXR regulates the synthesis and transport of bile acids within the enterohepatic circulation. plos.orgnih.govresearchgate.net Activation of FXR typically leads to the repression of bile acid synthesis enzymes, such as CYP7A1 and CYP8B1, and the induction of transporters involved in bile acid efflux and detoxification. nih.govnih.gov

In FXR–/– mice, the regulation of bile acid synthesis is disrupted. These mice often exhibit altered bile acid pool size and composition. plos.orgnih.gov For example, studies have shown that FXR agonists can alter bile acid profiles in mice, leading to a shift from this compound to more hydrophilic bile acids like β-murithis compound, partly due to the repression of Cyp8b1 expression. nih.govnih.gov

FXR–/– mice have also been used to study the role of FXR in lipid and glucose metabolism, as FXR activation is involved in these processes. nih.govresearchgate.netfrontiersin.org The use of liver-specific or intestine-specific FXR knockout models has further allowed researchers to differentiate the tissue-specific roles of FXR in response to bile acids like this compound. nih.gov

Data Table: Key Characteristics of FXR–/– Mice Related to Bile Acid Metabolism

CharacteristicWild-Type MiceFXR–/– Mice
FXR SignalingFunctionalAbsent
Regulation of Bile Acid Synthesis Enzymes (e.g., CYP7A1, CYP8B1)Repressed by FXR activationDysregulated
Bile Acid Pool SizeRegulated by FXRAltered
Bile Acid Transport RegulationRegulated by FXRDysregulated

Germ-Free and Gnotobiotic Animal Models in Microbiota-Cholate Studies

The intestinal microbiota plays a significant role in the metabolism of bile acids, including this compound. oncotarget.comoup.comnih.govreading.ac.uk Germ-free (GF) and gnotobiotic animal models are invaluable tools for investigating the direct impact of the absence of microbes or the effects of defined microbial communities on this compound metabolism and the host.

Germ-Free Mice:

Germ-free mice are raised in a sterile environment and are devoid of any microorganisms. oup.comnih.gov Comparing GF mice to conventional (colonized) mice allows researchers to determine the influence of the entire gut microbiota on various physiological processes, including bile acid metabolism.

In GF mice, the bile acid pool composition is markedly different from that of conventional mice. oncotarget.comahajournals.orgnih.gov Notably, secondary bile acids, which are produced by bacterial modification of primary bile acids like this compound in the gut, are largely absent in GF mice. ahajournals.orgnih.gov The bile acid pool in GF mice is dominated by primary bile acids, such as this compound and β-murithis compound, often in their conjugated forms. ahajournals.orgnih.gov

Studies in GF mice have shown increased biliary secretion of bile acids compared to conventional mice. ahajournals.org Despite increased biliary secretion, fecal bile acid excretion can be decreased in GF mice, which is thought to be due to increased reabsorption of bile acids in the terminal ileum, potentially linked to increased expression of FXR target genes like Fgf15. ahajournals.org

GF mice have also been used to study the impact of the microbiota on cholesterol metabolism, showing differences in liver cholesterol content and biliary cholesterol secretion compared to conventional controls. ahajournals.org

Data Table: Bile Acid Characteristics in Germ-Free vs. Conventional Mice

CharacteristicGerm-Free MiceConventional Mice
Secondary Bile AcidsLargely AbsentPresent
Predominant Bile AcidsPrimary (e.g., this compound, β-murithis compound)Primary and Secondary
Biliary Bile Acid SecretionIncreasedNormal
Fecal Bile Acid ExcretionDecreasedNormal

Gnotobiotic Mice:

Gnotobiotic mice are initially germ-free and then inoculated with a defined community of microorganisms. oup.comnih.govresearchgate.net This allows researchers to investigate the specific effects of individual bacterial species or simple microbial consortia on this compound metabolism and host physiology.

By colonizing GF mice with specific bacteria known to possess enzymes like bile salt hydrolase (BSH) or hydroxysteroid dehydrogenases, researchers can study how these microbes transform primary bile acids, including this compound, into secondary bile acids. oncotarget.comoup.com This approach helps to identify the specific microbial players and their metabolic activities that influence the bile acid pool composition.

Gnotobiotic models can also be used to explore the complex interactions between the host and specific microbes regarding bile acid signaling. For instance, studies can examine how colonization with certain bacteria affects the expression of host genes involved in bile acid synthesis, transport, and sensing (like FXR) in response to the altered bile acid pool. nih.gov

These models are valuable for understanding the causal relationships between specific microbes, this compound metabolism, and host health outcomes, including those related to lipid metabolism and immune responses. nih.govbiorxiv.orgaai.org

Data Table: Applications of Gnotobiotic Models in this compound Research

ApplicationDescription
Identifying Microbial Bile Acid TransformationsStudying the conversion of primary to secondary bile acids by defined microbes. oncotarget.comoup.com
Investigating Microbe-Host InteractionsExamining how specific microbes influence host gene expression related to bile acid metabolism and signaling (e.g., FXR). nih.gov
Assessing the Impact of Specific Microbes on Health OutcomesDetermining the causal role of defined microbial communities on host physiology related to altered this compound metabolism. nih.govbiorxiv.org

These genetically modified and germ-free/gnotobiotic animal models provide powerful platforms for dissecting the intricate roles of this compound in biological systems and its interplay with genetic factors and the gut microbiota.

Synthetic Derivatives and Conjugates of Cholate in Research Applications

Synthesis and Functional Characterization of Glycine (B1666218) and Taurine (B1682933) Conjugates of Cholate (B1235396)

Glycine and taurine conjugates of this compound, namely glycocholic acid and taurocholic acid, are naturally occurring bile salts formed in the liver through conjugation of cholic acid with either glycine or taurine. This conjugation primarily occurs at the C-24 carboxyl group of cholic acid via an amide linkage. biorxiv.orgnih.gov The synthesis of these conjugates in a laboratory setting can be achieved using peptide coupling reagents. Improved procedures for the synthesis of glycine and taurine conjugates of 5β-cholanic acids have been developed using peptide coupling reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). uni.lunih.govresearchgate.net These methods have demonstrated high yields, often exceeding 90%, for obtaining chromatographically pure conjugates. nih.gov

The functional characterization of these conjugates in research applications extends beyond their natural role in lipid emulsification and absorption. biorxiv.orgnih.gov Their increased polarity compared to unconjugated bile acids influences their transport across biological membranes, a property exploited in studying bile acid transport systems. nih.govbris.ac.uk Furthermore, research has explored the potential of glycine and taurine conjugation to improve the absorption of conjugated drugs. For instance, conjugating an oxaprolylpeptide, a drug for liver fibrosis, with modified cholic acid resulted in greatly improved ileal absorption compared to the parent drug. mdpi.com The enzyme responsible for this conjugation in humans is bile acid-CoA:amino acid N-acyltransferase (BAAT), which exhibits high specificity for glycine and taurine. biorxiv.orgnih.govresearchgate.net

Sulfated this compound Derivatives: Formation and Biological Relevance

Sulfated derivatives of this compound are synthesized to modify their physicochemical properties and explore their biological relevance in various research contexts. Sulfation typically involves the addition of a sulfate (B86663) group to one or more of the hydroxyl positions on the this compound steroid core. While general methods for sulfation of organic molecules exist, including the use of sulfur trioxide complexes researchgate.net, specific synthesis routes are developed for this compound derivatives.

Research into sulfated this compound derivatives has revealed their potential in modulating biological processes. For example, C7-sulfated analogues of this compound have been synthesized and evaluated for their inhibitory activity against Clostridium difficile spore germination. acs.org These sulfated derivatives were designed to limit intestinal absorption, aiming to target the bacteria in the gut lumen. acs.org This research highlights how the introduction of sulfate groups can influence the pharmacokinetic properties and biological activity of this compound derivatives, offering avenues for developing novel therapeutic or research tools.

Novel this compound-Based Amphiphiles and Cage Compounds for Molecular Recognition

The facial amphiphilicity of this compound, arising from the arrangement of hydroxyl groups on one face of the steroid nucleus and the hydrophobic steroid core on the other, makes it an attractive building block for constructing novel amphiphiles and cage compounds. acs.org These structures are designed to exhibit specific molecular recognition properties. This compound-based cage amphiphiles have been synthesized with unique architectures combining structural rigidity and flexibility. acs.orgnih.gov These compounds are typically built by extending and bridging polar chains underneath the concave steroid rings of this compound, often capped with a rigid moiety. nih.gov

These this compound-based amphiphiles and cage compounds function as molecular baskets capable of encapsulating guest molecules. Research has demonstrated their ability to bind various species, including metal ions and halide ions. acs.org Furthermore, these structures have shown potential in facilitating the transport of molecules across lipid membranes, such as glucose. researchgate.net The design flexibility, allowing for variations in connecting chains and capping groups, enables tuning the size, shape, and recognition properties of these this compound-based hosts for specific molecular targets. nih.gov

Cyclocholates and Oligomers: Synthesis and Supramolecular Properties

This compound and its derivatives are employed as building blocks for the construction of cyclic and oligomeric structures, known as cyclocholates and this compound oligomers, which exhibit interesting supramolecular properties. Cyclocholates are macrocyclic structures formed by linking this compound units. Methods like Yamaguchi macrolactonization have been utilized in the synthesis of cyclocholates. researchgate.net These cyclic structures can act as supramolecular hosts.

Research on cyclocholates has focused on their molecular recognition capabilities. Studies using techniques like 1H NMR titration have investigated the binding of guest molecules such as anisole (B1667542) and ferrocene (B1249389) by cyclic cholanoates. mdpi.comresearchgate.net The formation of specific adducts, such as 1:2 complexes between ferrocene and cyclic triolides, has been observed. researchgate.net

Beyond cyclic structures, linear oligomers of bile acids have also been synthesized. These oligomers can possess distinct biological activities and supramolecular behaviors. For example, bile acid dimers and trimers have been synthesized and explored for their potential as cholesterol-lowering agents or for the treatment of gallstones. mdpi.com The preferred size of cyclic oligomers formed from bile acids can be influenced by the starting material, as seen in the differing preferences for cyclotrimerization versus cyclotetramerization depending on the specific cholanic acid derivative used. biorxiv.org

This compound Derivatives for Membrane Protein Solubilization and Nanodisc Formation

This compound derivatives, particularly sodium this compound, are widely used in membrane protein research due to their properties as non-denaturing detergents. Sodium this compound is effective in the extraction and solubilization of membrane proteins from biological membranes. fishersci.ie Its ability to form micelles in aqueous solutions is crucial for this application. calpoly.edu

Sodium this compound plays a significant role in the formation of nanodiscs, which are increasingly used platforms for studying membrane proteins in a more native-like lipid environment compared to detergent micelles. researchgate.netresearchgate.netelifesciences.org Nanodiscs are typically formed by reconstituting membrane proteins and lipids with membrane scaffold proteins (MSPs) or amphipathic polymers, and detergents like sodium this compound are often used in the initial solubilization and reconstitution steps. researchgate.netresearchgate.netrsc.org Sodium this compound can also improve the stability of MSPs, which is beneficial for efficient nanodisc formation. rsc.org

Studies utilizing nanodiscs formed with the help of this compound derivatives enable detailed structural and functional investigations of membrane proteins using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netresearchgate.netelifesciences.org The use of this compound in nanodisc preparation allows for the study of membrane protein assembly and interactions within a controlled lipid bilayer environment. elifesciences.org While other methods for detergent-free membrane protein isolation and nanodisc formation are being developed, this compound-based methods remain valuable tools in the field. researchgate.netresearchgate.net

Computational and Systems Biology Approaches to Cholate Research

Molecular Docking and Dynamics Simulations of Cholate-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of small molecules, such as This compound (B1235396), to target receptors. Molecular docking aims to predict the preferred orientation and binding affinity of a ligand within a receptor's binding site, essentially simulating how molecules interact to form a stable complex. nih.govopenaccessjournals.com This is particularly useful for understanding the spatial arrangement and interaction sites. openaccessjournals.com Molecular dynamics simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into the flexibility of both the ligand and the receptor, the dynamics of binding, and the kinetics of interactions. mdpi.com

These methods are critical for elucidating the molecular determinants of this compound's interactions with various receptors, including nuclear receptors like FXR (Farnesoid X receptor) and GPCRs (G protein-coupled receptors), which mediate many of this compound's signaling functions. By simulating these interactions, researchers can identify key residues involved in binding, estimate binding energies, and understand the conformational changes that occur upon this compound binding. While the provided search results discuss molecular docking and dynamics simulations in the context of other ligands and receptors (e.g., cholesterol with adenosine (B11128) receptors, small molecules with GFRα1, or serotonin (B10506) with its transporter), the principles and methodologies are directly applicable to studying this compound-receptor interactions. nih.govmdpi.comnih.govresearchgate.netacs.orgplos.orgnih.govpensoft.net For instance, molecular docking can be used to predict potential binding poses of this compound within a receptor's binding pocket, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com Molecular dynamics simulations can then be employed to assess the stability of these poses over time and to explore how the receptor and this compound molecule move and adapt during the binding process. mdpi.com

Metabolic Pathway Modeling of this compound Synthesis and Turnover

Metabolic pathway modeling utilizes computational frameworks to represent and analyze the biochemical reactions involved in the synthesis, metabolism, and turnover of molecules like this compound. This compound is synthesized in the liver from cholesterol through a series of enzymatic steps, primarily via the classical pathway initiated by cholesterol 7α-hydroxylase (CYP7A1). genome.jpnih.govfrontiersin.org It is then conjugated with glycine (B1666218) or taurine (B1682933) before secretion. genome.jpfrontiersin.org In the intestine, gut bacteria can deconjugate bile acids and also convert primary bile acids into secondary bile acids. nih.govembopress.org

Network Analysis of this compound-Mediated Regulatory Pathways

This compound and other bile acids are not merely detergents for fat digestion; they also act as signaling molecules that regulate various physiological processes by activating specific receptors and influencing gene expression. researchgate.net Network analysis provides a systems-level view to understand how this compound-mediated signals are transmitted and how they influence complex biological networks.

Bioinformatics Approaches to this compound-Related Omics Data

The advent of high-throughput omics technologies (genomics, transcriptomics, proteomics, metabolomics) has generated vast amounts of data related to bile acid biology, including this compound. cd-genomics.commdpi.comnih.gov Bioinformatics approaches are essential for processing, analyzing, and integrating these diverse datasets to extract meaningful biological insights. cd-genomics.comuclouvain.bepharmaron.comnuvisan.comresearchgate.net

Bioinformatics tools and workflows are used for various tasks, including:

Data Processing and Quality Control: Handling raw data from omics experiments, including normalization and quality assessment. cd-genomics.comuclouvain.be

Statistical Analysis: Identifying statistically significant changes in gene expression, protein abundance, or metabolite levels associated with variations in this compound concentrations or related conditions. cd-genomics.comuclouvain.be

Functional Enrichment Analysis: Determining which biological pathways, functions, or cellular components are overrepresented in the list of genes, proteins, or metabolites affected by this compound. slideshare.netplos.org

Data Integration: Combining data from multiple omics layers (e.g., linking changes in gene expression to alterations in metabolite levels) to gain a more comprehensive understanding of this compound's effects. cd-genomics.comnih.govpharmaron.comnih.gov

Network Construction and Analysis: Building networks from omics data to visualize interactions and identify key regulatory hubs or pathways related to this compound. slideshare.netnih.govnih.govembopress.org

Bioinformatics analysis of metabolomics data, for instance, can directly measure this compound levels and identify correlations with other metabolites or clinical parameters. embopress.orgnih.govresearchgate.netmitoproteome.org Transcriptomics and proteomics data can reveal how this compound or this compound-mediated signaling affects gene and protein expression profiles, providing insights into the underlying molecular mechanisms. plos.orgmdpi.com Integrated omics analysis, facilitated by bioinformatics, allows for a more holistic view of the biological systems influenced by this compound. nih.govpharmaron.comnih.gov

Future Directions and Emerging Research Avenues in Cholate Studies

Elucidation of Novel Cholate-Mediated Signaling Pathways

Emerging research aims to fully delineate the intricate signaling pathways influenced by This compound (B1235396). While bile acids are known to activate nuclear receptors like FXR (Farnesoid X receptor) and GPCRs like TGR5 (Takeda G protein-coupled receptor 5), the complete spectrum of this compound's signaling partners and downstream effectors is still being explored. Future studies will likely focus on identifying novel receptors or targets that respond specifically to this compound or its conjugated forms. This includes investigating how this compound interacts with various cellular components to modulate gene expression, protein activity, and cellular function. Understanding these pathways in detail is crucial for appreciating this compound's role in not only hepatic and intestinal physiology but potentially in other systems as well. Research into related compounds like deoxycholic acid (DCA), a secondary bile acid derived from this compound, has already highlighted its ability to activate pathways such as EGFR/PI3K/AKT/mTOR, influencing processes like cell proliferation researchgate.net. While this specifically relates to DCA, it underscores the complexity of bile acid signaling and suggests similar intricate pathways may be mediated by this compound.

Exploration of this compound's Role in Extra-Hepatic and Extra-Intestinal Systems

While this compound's primary functions are centered in the liver and intestine, future research will increasingly explore its roles in extra-hepatic and extra-intestinal systems. There is growing evidence suggesting that bile acids, including this compound, can influence distant organs and physiological processes. This includes investigating this compound's potential impact on the cardiovascular system, kidneys, immune system, and even the brain. For instance, studies have explored the relationship between bile acids, liver cirrhosis, and extrahepatic vascular dysfunction. frontiersin.org Understanding how this compound exerts effects outside the enterohepatic circulation could reveal novel therapeutic targets for a range of conditions. This expansion of research highlights a shift towards recognizing bile acids as signaling molecules with systemic effects, rather than solely as digestive aids.

Q & A

Q. Basic Methodological Workflow :

StepTechniquePurpose
1Liquid-liquid extractionRemove interfering compounds
2HPLC-MS/MSSeparate and detect this compound isomers
3Isotope dilution analysisQuantify absolute concentrations

What experimental strategies are recommended to investigate this compound’s role in lipid transport mechanisms?

To study this compound-lipid interactions:

  • Surface plasmon resonance (SPR) : Measure binding kinetics between this compound and lipid transporters like FABP10a, which binds this compound with high affinity (Kd ~ 5 µM) .
  • Fluorescence quenching assays : Monitor conformational changes in lipid-binding proteins upon this compound exposure .
  • Molecular dynamics simulations : Predict this compound’s partitioning behavior in lipid bilayers under varying pH conditions.

Advanced Tip : Use ter-reactant kinetic analysis to dissect multi-substrate enzymatic reactions involving this compound, ATP, and CoA (e.g., bile acid:CoA ligase studies) .

How should researchers address contradictory findings in this compound’s modulation of enzyme kinetics?

Contradictions often arise from differences in experimental design or substrate conditions. Mitigation strategies include:

  • Mechanistic validation : Perform product inhibition studies to confirm reaction pathways (e.g., ping-pong vs. sequential mechanisms) .
  • Statistical rigor : Use ANOVA with post-hoc tests to compare kinetic parameters (Vmax, Km) across studies, ensuring sample sizes (n ≥ 6) meet power requirements .
  • Contextual replication : Repeat assays under physiological conditions (e.g., mimicking hepatic ATP levels) to resolve discrepancies from in vitro artifact .

Q. Example Data Conflict :

StudyReported Km (this compound)Conditions
A12 µM5 mM ATP, pH 7.4
B45 µM2 mM ATP, pH 6.8

Resolution : Adjust ATP concentrations to align with in vivo levels (3–5 mM) and re-evaluate .

What advanced techniques elucidate this compound’s role in enzyme cofactor interactions?

For mechanistic insights:

  • Stopped-flow spectroscopy : Capture transient intermediates in this compound-dependent enzymatic reactions (e.g., CoA ligase) with millisecond resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between this compound and cofactors like CoA .
  • X-ray crystallography : Resolve structural changes in enzymes (e.g., rBAL) upon this compound binding at 2.1 Å resolution .

Key Finding : this compound binding induces a bi-uni-uni-bi-ping-pong mechanism in CoA ligase, with random product release .

How can researchers optimize experimental designs to study this compound-protein interactions in complex biological systems?

  • Competitive binding assays : Use fluorescent probes (e.g., ANS) to measure this compound’s displacement efficiency in serum albumin mixtures .
  • In silico docking : Prioritize target proteins using AutoDock Vina, validating hits with SPR .
  • Cross-linking mass spectrometry : Identify this compound-induced protein conformational changes in lipid droplets .

Q. Pitfall Avoidance :

  • Avoid non-physiological detergent concentrations in vitro, which may distort binding affinities .
  • Include negative controls (e.g., this compound-free mutants) to confirm specificity .

What statistical frameworks are most robust for analyzing this compound’s dose-response effects in cell-based assays?

  • Dose-response modeling : Fit data to a Hill equation (EC50, Hill coefficient) using nonlinear regression .
  • Bootstrap resampling : Estimate confidence intervals for EC50 values when n < 10 .
  • Multivariate analysis : Account for covariates like cell viability and batch effects in high-throughput screens .

Q. Example Workflow :

StepAnalysisOutcome
1Shapiro-Wilk testConfirm data normality
2Hierarchical clusteringIdentify outlier replicates
3ANCOVAAdjust for confounding variables

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.